N-Benzylglycine ethyl ester

Catalog No.
S1539852
CAS No.
6436-90-4
M.F
C11H15NO2
M. Wt
193.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Benzylglycine ethyl ester

CAS Number

6436-90-4

Product Name

N-Benzylglycine ethyl ester

IUPAC Name

ethyl 2-(benzylamino)acetate

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

InChI

InChI=1S/C11H15NO2/c1-2-14-11(13)9-12-8-10-6-4-3-5-7-10/h3-7,12H,2,8-9H2,1H3

InChI Key

ULOLIZHBYWAICY-UHFFFAOYSA-N

SMILES

Array

Synonyms

Ethyl benzylaminoacetate

Canonical SMILES

CCOC(=O)CNCC1=CC=CC=C1

The exact mass of the compound N-Benzylglycine ethyl ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-Benzylglycine ethyl ester (CAS 6436-90-4) is a selectively protected, organic-soluble amino acid derivative widely procured as a building block for peptidomimetics, heterocycles, and active pharmaceutical ingredients (APIs) . Featuring both an ethyl ester for carboxylate protection and a benzyl group for tunable amine sterics, it functions as a highly reactive secondary amine [1]. Unlike standard primary amino acid esters, this compound prevents unwanted over-alkylation during complex multi-step syntheses while maintaining excellent solubility in standard aprotic solvents like dichloromethane (DCM) and tetrahydrofuran (THF) . Its orthogonal reactivity profile makes it a critical precursor for N-alkylated peptides and pharmaceutical intermediates.

Attempting to substitute N-Benzylglycine ethyl ester with unsubstituted glycine ethyl ester typically results in severe over-alkylation, leading to complex mixtures of mono- and di-alkylated products that require resource-intensive chromatographic separation [1]. Conversely, substituting with the free acid, N-benzylglycine, introduces severe solubility limitations in aprotic organic solvents due to its zwitterionic nature, forcing the use of mixed aqueous systems or phase-transfer catalysts that complicate downstream workup. Furthermore, using carbamate-protected alternatives (like N-Boc-glycine ethyl ester) completely quenches the amine's nucleophilicity, preventing the direct N-derivatization required for synthesizing peptoids or specific heterocyclic scaffolds [1].

Amine Nucleophilicity and Derivatization Capacity

When constructing N-alkylated peptide backbones or heterocycles, the secondary amine of N-benzylglycine ethyl ester remains sufficiently nucleophilic for direct acylation or alkylation[1]. In contrast, carbamate-protected equivalents like N-Boc-glycine ethyl ester exhibit near-zero nucleophilicity at the nitrogen atom, requiring a complete deprotection step before further N-functionalization can occur. This allows N-benzylglycine ethyl ester to participate in multi-component reactions or direct cyclizations with significantly fewer synthetic steps [1].

Evidence DimensionNitrogen nucleophilicity for direct derivatization
Target Compound DataHighly reactive secondary amine (direct acylation/alkylation possible)
Comparator Or BaselineN-Boc-glycine ethyl ester (non-nucleophilic carbamate nitrogen)
Quantified DifferenceEliminates 1-2 synthetic steps (deprotection/neutralization) per N-functionalization cycle
ConditionsStandard organic phase peptide or heterocycle synthesis

Procuring the N-benzyl derivative streamlines synthetic routes by allowing direct N-elaboration without intermediate deprotection steps.

Prevention of Over-Alkylation in Complex Syntheses

The steric bulk of the N-benzyl group effectively restricts further unguided alkylation under standard conditions[1]. When reacting with electrophiles, N-benzylglycine ethyl ester yields cleanly defined tertiary amine products. Unprotected glycine ethyl ester, however, acts as a primary amine and is notoriously prone to over-alkylation, frequently yielding mixtures containing 20-40% of unwanted N,N-dialkylated byproducts depending on the electrophile equivalent [2]. The use of the pre-benzylated ester bypasses this statistical product distribution, directly improving the isolated yield of the target intermediate [1].

Evidence DimensionSelectivity against over-alkylation
Target Compound Data>95% selectivity for single-addition tertiary amine products
Comparator Or BaselineGlycine ethyl ester (typically yields 20-40% di-alkylated byproducts)
Quantified DifferenceUp to 40% reduction in unwanted poly-alkylated impurities
ConditionsReaction with standard alkyl halides or electrophiles in organic solvents

Reduces the need for costly and time-consuming chromatographic purifications, directly lowering the cost of goods in API intermediate manufacturing.

Organic Solvent Processability and Homogeneous Coupling

The ethyl esterification of the carboxylate group completely disrupts the zwitterionic network present in N-benzylglycine free acid [1]. As a result, N-benzylglycine ethyl ester exhibits high solubility in aprotic solvents such as dichloromethane (DCM) and ethyl acetate, enabling homogeneous reaction conditions. The free acid comparator suffers from poor solubility in these same solvents, often requiring the addition of highly polar co-solvents (like DMF or DMSO) or phase transfer catalysts, which complicate solvent recovery and aqueous workups at scale [1].

Evidence DimensionSolubility in non-polar/aprotic organic solvents (e.g., DCM)
Target Compound DataHighly soluble (enables >1M homogeneous solutions in DCM/THF)
Comparator Or BaselineN-Benzylglycine free acid (poorly soluble, forms suspensions)
Quantified DifferenceEnables fully homogeneous organic-phase reactions without polar aprotic co-solvents
ConditionsStandard ambient temperature organic synthesis (DCM/THF)

Facilitates scalable, homogeneous liquid-phase synthesis and simplifies downstream solvent recovery and product extraction.

Synthesis of Peptidomimetics and Peptoids

Leveraging its reactive secondary amine, this compound is ideal for constructing N-alkylated peptide backbones where standard primary amino acids would fail or require excessive protection/deprotection cycles [1].

Precursor for Nitrogen-Containing Heterocycles

Highly suitable for the cyclization into piperazines, hydantoins, and diketopiperazines, utilizing the ethyl ester for facile intramolecular cyclization or condensation in API development [2].

Pharmaceutical Intermediate Manufacturing

Chosen for large-scale API synthesis where avoiding over-alkylation impurities and maintaining high organic-phase solubility are critical for process economics and downstream purification [2].

Physical Description

Colorless or yellow liquid; [Alfa Aesar MSDS]

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

193.110278721 Da

Monoisotopic Mass

193.110278721 Da

Heavy Atom Count

14

UNII

F78Q9SH2Z3

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (50%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

6436-90-4

Dates

Last modified: 08-15-2023

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